5-(3-Hydroxyphenyl)-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Hydroxyphenyl)-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group attached to a benzene ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the hydroxylation of 2-methylphenol (o-cresol) using a suitable oxidizing agent. The reaction typically requires controlled conditions to ensure selective hydroxylation at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as transition metal complexes can be employed to facilitate the hydroxylation reaction. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxyphenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
5-(3-Hydroxyphenyl)-2-methylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxyphenyl)-2-methylphenol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also modulate signaling pathways and enzyme activities, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylphenol (o-Cresol): Lacks the additional hydroxyl group.
3-Hydroxyphenylacetic Acid: Contains a carboxyl group instead of a methyl group.
4-Hydroxy-3-methylphenol: Hydroxyl group is positioned differently on the benzene ring.
Uniqueness
5-(3-Hydroxyphenyl)-2-methylphenol is unique due to the specific positioning of the hydroxyl and methyl groups on the benzene ring, which imparts distinct chemical and biological properties. This structural arrangement allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
5-(3-hydroxyphenyl)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8,14-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPPGZPXXQAPKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628741 |
Source
|
Record name | 4-Methyl[1,1'-biphenyl]-3,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261958-35-3 |
Source
|
Record name | 4-Methyl[1,1'-biphenyl]-3,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.